恩诺沙星-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

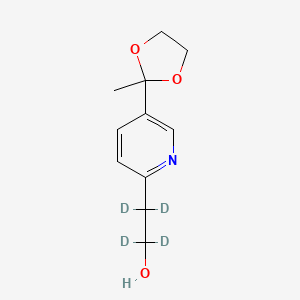

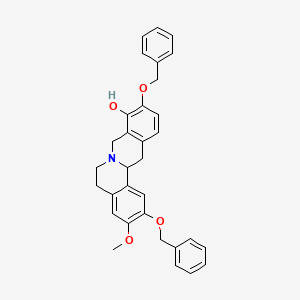

恩诺沙星-d5 是恩诺沙星的一种氘标记衍生物,恩诺沙星是一种氟喹诺酮类抗生素。该化合物主要用作分析化学中的内标,尤其是在质谱法中,用于定量各种样品中的恩诺沙星含量。 恩诺沙星本身广泛用于兽医学中治疗动物的细菌感染 .

科学研究应用

恩诺沙星-d5 在科学研究中具有广泛的应用:

化学: 用作质谱法中的内标,用于定量复杂基质中的恩诺沙星含量。

生物学: 用于研究以了解恩诺沙星在生物系统中的药代动力学和代谢。

医学: 用于兽医学研究以监测药物水平并确保正确剂量。

工业: 应用于含恩诺沙星的医药产品的质量控制.

作用机制

恩诺沙星-d5 与恩诺沙星一样,通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥作用。这些酶对于细菌 DNA 复制、转录和修复至关重要。通过抑制这些酶,this compound 扰乱细菌 DNA 过程,导致细胞死亡。 分子靶标包括 DNA 旋转酶和拓扑异构酶 IV 酶,相关途径与 DNA 合成和修复有关 .

类似化合物:

环丙沙星-d8: 另一种用作内标的氘标记氟喹诺酮。

诺氟沙星-d5: 诺氟沙星的氘标记衍生物,在分析研究中类似使用。

This compound 的独特性: this compound 的独特性在于它在兽医学中的特定应用,以及它对动物中广泛的细菌感染的有效性。 它的氘标记与非标记化合物相比,在分析测量中提供了更高的稳定性和准确性 .

生化分析

Biochemical Properties

Enrofloxacin-d5, like its parent compound Enrofloxacin, plays a significant role in biochemical reactions. It interacts with DNA gyrase, an enzyme involved in DNA replication and transcription . The interaction inhibits the enzyme’s activity, preventing the synthesis of DNA and RNA .

Cellular Effects

Enrofloxacin-d5 affects various types of cells by inhibiting DNA and RNA synthesis, which are crucial for cell function . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Enrofloxacin-d5 involves binding to DNA gyrase, inhibiting its activity . This binding interaction prevents the enzyme from carrying out its role in DNA and RNA synthesis, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Enrofloxacin-d5 can change over time. For instance, a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Enrofloxacin in human plasma using Enrofloxacin-d5 as an internal standard . This method demonstrated intra and inter-day precision and accuracy .

Metabolic Pathways

Enrofloxacin-d5 is involved in the same metabolic pathways as Enrofloxacin. In some species, Enrofloxacin is partially metabolized to ciprofloxacin . Specific enzymes or cofactors that Enrofloxacin-d5 interacts with are not mentioned in the available literature.

准备方法

合成路线和反应条件: 恩诺沙星-d5 的合成涉及将氘原子掺入恩诺沙星分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。

工业生产方法: this compound 的工业生产涉及使用氘化试剂进行大规模合成。该过程经过优化,以确保最终产物的产率高且纯度高。 合成的化合物随后经过严格的质量控制措施,以确认其同位素纯度和化学完整性 .

化学反应分析

反应类型: 恩诺沙星-d5 会经历各种化学反应,包括:

氧化: this compound 可以氧化形成不同的代谢物。

还原: 该化合物可以在特定条件下还原,生成还原形式。

取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂。

主要形成的产物: 这些反应形成的主要产物包括this compound 的各种代谢物和衍生物,这些产物通常用于进一步的分析研究 .

相似化合物的比较

Ciprofloxacin-d8: Another deuterium-labeled fluoroquinolone used as an internal standard.

Norfloxacin-d5: A deuterium-labeled derivative of norfloxacin, used similarly in analytical studies.

Uniqueness of Enrofloxacin-d5: Enrofloxacin-d5 is unique due to its specific application in veterinary medicine and its effectiveness against a broad spectrum of bacterial infections in animals. Its deuterium labeling provides enhanced stability and accuracy in analytical measurements compared to non-labeled compounds .

属性

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675879 |

Source

|

| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-92-5 |

Source

|

| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of Enrofloxacin-D5, and how does its use address challenges in quantifying Enrofloxacin residues?

A1: Enrofloxacin-D5 is a deuterated form of Enrofloxacin primarily used as an internal standard in analytical methods, particularly in quantifying Enrofloxacin residues in various matrices like food products. [, ] This is crucial in food safety testing to ensure consumer safety and regulatory compliance. []

Q2: The research mentions utilizing dual deuterated isomers for Enrofloxacin quantification. What advantage does this approach offer over using a single isotope standard like Enrofloxacin-D5?

A2: Employing dual deuterated isomers, Enrofloxacin-D5 and Enrofloxacin-D3, as internal standards provides a wider linear calibration range compared to using a single isotope standard. [] This is particularly beneficial when analyzing samples with potentially high variations in Enrofloxacin residue levels, which might exceed the linear range of a single isotope standard method.

Q3: Can you elaborate on the significance of using a "naturally incurred" study material like the bovine tissue described in one of the research papers? []

A3: Utilizing "naturally incurred" study materials, as opposed to artificially spiked materials, provides a more realistic representation of how a substance, in this case, Enrofloxacin, exists within a biological matrix. [] This is crucial because the extraction efficiency of an analyte can be influenced by how it is incorporated and distributed within the matrix.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

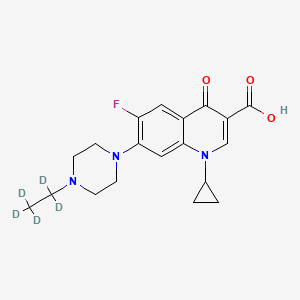

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)